![molecular formula C20H25N3O4S2 B2717175 N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-11-4](/img/structure/B2717175.png)

N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of sulfonamide, which is a group of compounds containing a functional group that is derived by the condensation of a sulfonyl group with an amine. Sulfonamides are known for their antimicrobial properties and are used in a variety of pharmaceutical applications .

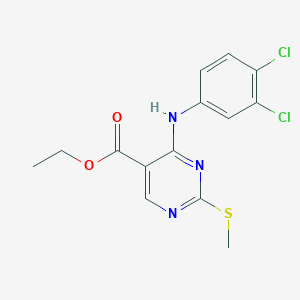

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, they might participate in electrophilic substitution reactions due to the presence of aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications

Synthesis and Characterization

N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide and its derivatives have been extensively studied for their potential applications in various fields of medicinal chemistry. The synthesis and characterization of these compounds reveal their versatility in inducing biological activities such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Specifically, novel derivatives have been synthesized to evaluate their potential as therapeutic agents due to their significant biological activities, highlighting their importance in drug discovery and development processes (Küçükgüzel et al., 2013).

Antimicrobial Activity

Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally related to this compound, demonstrates their potential antimicrobial activity. These studies underline the importance of such compounds in developing new antimicrobial agents, providing a path towards addressing the global challenge of antibiotic resistance (Sarvaiya et al., 2019).

Prodrug Development

The exploration of prodrug forms for the sulfonamide group, including N-methylsulfonamides, showcases the potential of these compounds in improving drug properties such as solubility and bioavailability. This research highlights the strategic chemical modifications that can enhance the therapeutic profile of sulfonamide-based drugs, making them more effective in clinical applications (Larsen et al., 1988).

Anticancer and Radiosensitizing Properties

The synthesis of novel sulfonamide derivatives has opened new avenues in anticancer research. These compounds have shown significant anticancer activity and potential as radiosensitizing agents, indicating their role in enhancing the efficacy of radiotherapy in cancer treatment. Such studies are crucial for the development of more effective cancer therapies (Ghorab et al., 2015).

HIV-1 Replication Inhibitors

Research into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, related to this compound, has identified compounds that inhibit HIV-1 replication. These findings contribute to the ongoing efforts to discover novel antiviral drugs capable of controlling HIV/AIDS, underscoring the compound's potential in antiviral therapy (Che et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Future Directions

Properties

IUPAC Name |

N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-4-28(24,25)22-17-11-8-10-16(13-17)19-14-20(18-12-7-6-9-15(18)3)23(21-19)29(26,27)5-2/h6-13,20,22H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLOPGPMXSNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)

![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)

![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)

![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)